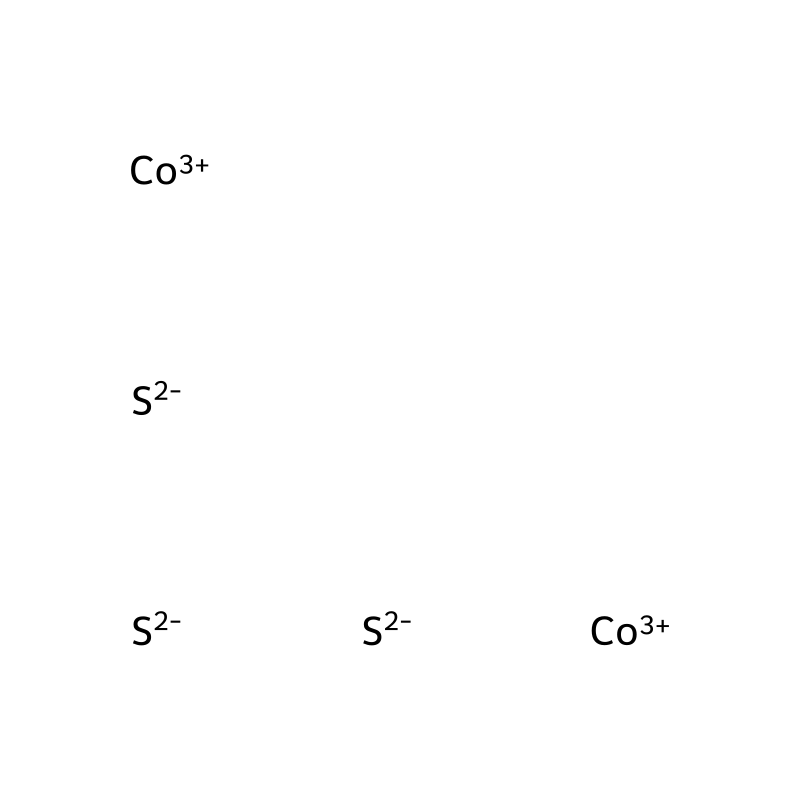

Cobalt(3+);trisulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis:

CoS₃ exhibits catalytic activity for various reactions. For example, studies have shown its effectiveness in:

- Hydrogen evolution reaction (HER): CoS₃ can act as a catalyst for the conversion of water into hydrogen gas, a potential clean energy source.

- Oxygen reduction reaction (ORR): CoS₃ demonstrates potential as an electrocatalyst for the ORR, a crucial reaction in fuel cells and metal-air batteries.

Energy Storage:

CoS₃ shows potential for use in energy storage applications due to its:

- High theoretical capacitance: This makes it a promising candidate for supercapacitors, devices that can store and release large amounts of energy quickly.

- Conversion reactions: CoS₃ can undergo reversible conversion reactions during charge and discharge cycles, making it suitable for battery electrodes.

Sensing:

Researchers are exploring the potential of CoS₃ for various sensing applications due to its:

- Sensitivity towards specific gases: Studies have shown its ability to detect various gases, including hydrogen sulfide (H₂S) and ammonia (NH₃), making it potentially useful for environmental monitoring.

Spintronics:

CoS₃ exhibits interesting magnetic properties, making it a candidate for spintronics, a field that utilizes the spin of electrons for information processing and storage.

Biomedicine:

Initial research suggests potential applications of CoS₃ in biomedicine due to its:

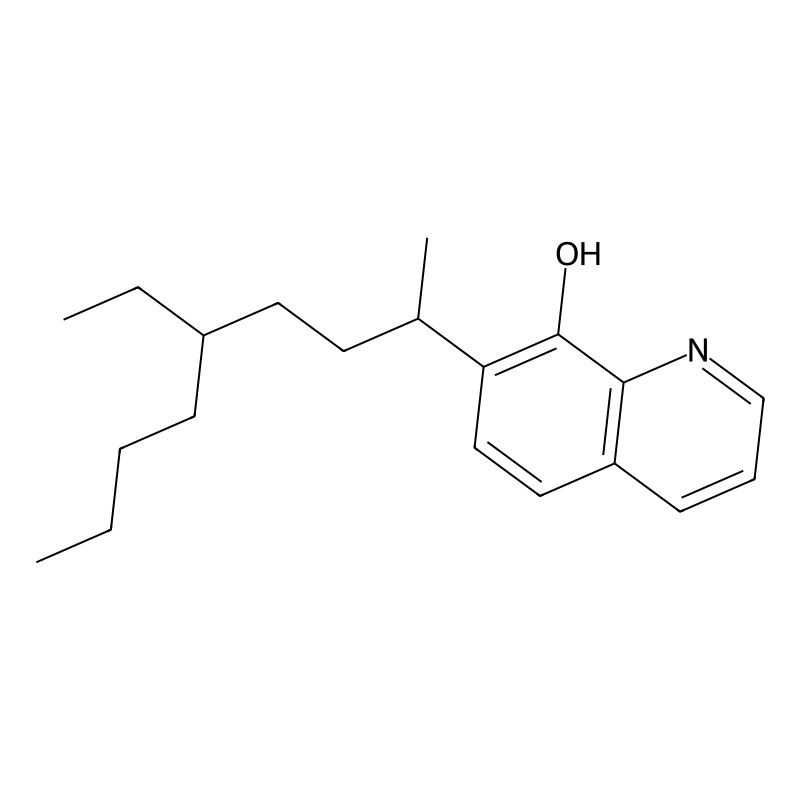

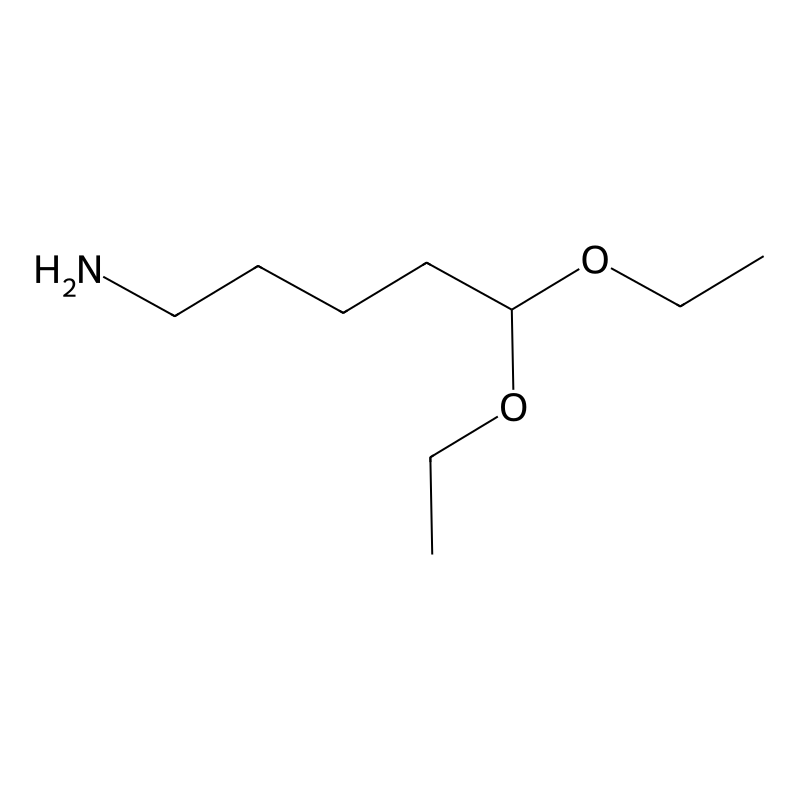

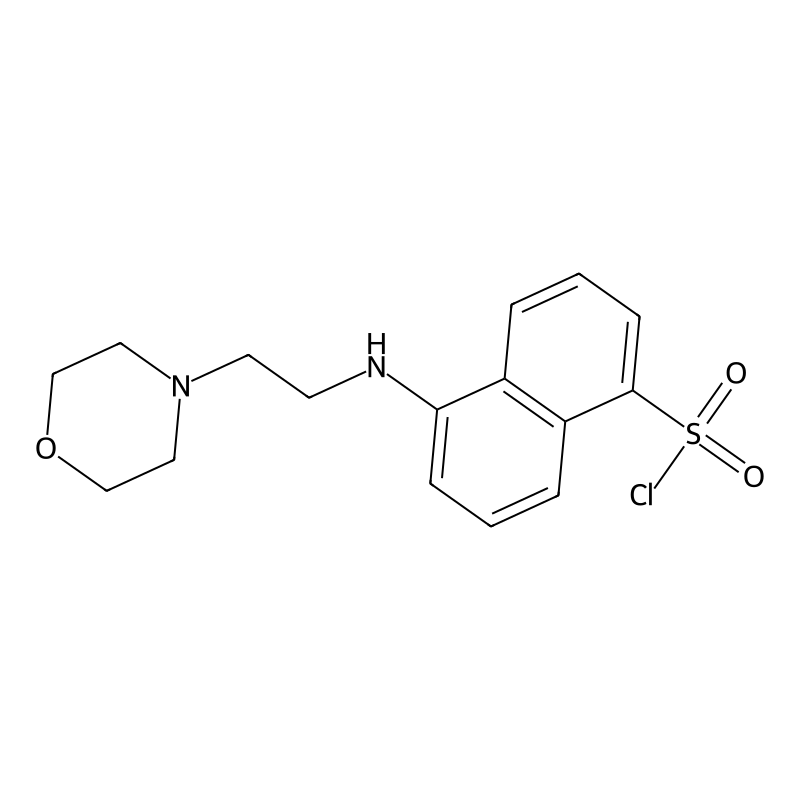

Cobalt(3+);trisulfide, commonly referred to as cobalt trisulfide, has the chemical formula Co₂S₃. This compound is characterized by its unique structure, which consists of cobalt ions in the +3 oxidation state coordinated with three sulfide ions. Cobalt trisulfide is typically a black solid that exhibits semiconducting properties and is insoluble in water. It is part of a broader category of cobalt sulfides, which are known for their diverse applications in various fields such as catalysis and materials science .

Data:

- LD50 (oral, rat): >5000 mg/kg (indicates low acute oral toxicity)

- Formation from Cobalt(II) Compounds: Cobalt(II) salts can react with hydrogen sulfide to produce cobalt trisulfide:

- Oxidation and Reduction: Cobalt trisulfide can undergo redox reactions, converting to different oxidation states of cobalt:

- Thermal Decomposition: Upon heating, cobalt trisulfide can decompose into cobalt sulfide and sulfur:

These reactions highlight the compound's reactivity and versatility in various chemical processes .

Cobalt trisulfide can be synthesized through several methods:

- Precipitation Method: This involves reacting cobalt(II) salts with hydrogen sulfide in an aqueous solution, leading to the formation of cobalt trisulfide as a precipitate.

- Solvothermal Synthesis: A more advanced method includes the solvothermal preparation using dithiocarbamate complexes of cobalt(III). This technique allows for controlled growth of nanoparticles and can yield high-purity products .

- Solid-State Reactions: Heating mixtures of elemental cobalt and sulfur at elevated temperatures can also yield cobalt trisulfide.

These synthesis methods enable the production of cobalt trisulfide with varying morphologies and purities, suitable for different applications .

Cobalt trisulfide finds applications in several fields:

- Catalysis: It is utilized as a catalyst in hydrodesulfurization processes, where it helps remove sulfur from fuels.

- Electrocatalysis: Cobalt trisulfide has been investigated for its potential use in electrochemical applications, including batteries and fuel cells.

- Materials Science: Its semiconducting properties make it a candidate for use in electronic devices and sensors.

The compound's versatility makes it valuable across various industrial applications .

Interaction studies involving cobalt trisulfide primarily focus on its reactivity with other chemical species. For instance, its interactions with thiol compounds have been explored to understand its role in catalysis. Additionally, studies on its redox behavior reveal insights into how it can be manipulated for specific catalytic functions or material properties .

Cobalt trisulfide shares similarities with other cobalt sulfides but stands out due to its unique oxidation state and structural characteristics. Here are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Cobalt(II) Sulfide | CoS | Commonly found as jaipurite; less stable than Co₂S₃. |

| Cobalt(II) Disulfide | CoS₂ | Exhibits semiconductor properties; used in catalysis. |

| Cobalt(II) Trisulfide | Co₂S₃ | Similar structure but different oxidation state; less common than Co₂S₃. |

| Linnaeite | Co₃S₄ | A mineral form; exhibits a spinel structure. |

Cobalt trisulfide's distinct properties make it particularly interesting for research and industrial applications compared to these other compounds .

This comprehensive overview highlights the significance of cobalt(3+);trisulfide in both chemical research and practical applications, showcasing its unique characteristics among similar compounds.

Isometric Structure Analysis

Co₂S₃ crystallizes in an isometric system with a face-centered cubic (FCC) lattice. Single-crystal X-ray diffraction studies reveal a unit cell parameter of a = 9.44 Å, consistent with a spinel-type structure [1]. The arrangement of sulfur atoms forms a close-packed framework, with cobalt ions occupying interstitial sites. This configuration differs from the pyrite-type structure observed in CoS₂, where cobalt and sulfur atoms form a cubic lattice with paired disulfide (S₂²⁻) groups [1].

The density of Co₂S₃, calculated from crystallographic data, is 4.85 g/cm³ [1]. This value aligns with experimental measurements using pycnometry, confirming the absence of significant lattice vacancies or interstitial defects. The table below summarizes key structural parameters:

| Parameter | Value |

|---|---|

| Unit cell edge (a) | 9.44 Å |

| Space group | F 41/d 3 2/m |

| Density (calc.) | 4.85 g/cm³ |

| Z (formula units) | 8 |

Space Group Characterization (F 41/d 3 2/m)

The space group F 41/d 3 2/m (International Tables No. 227) governs the symmetry of Co₂S₃. This space group belongs to the cubic system and includes glide planes and screw axes that dictate the placement of cobalt and sulfur atoms [1]. Refinement of atomic positions using the Rietveld method confirms that sulfur atoms occupy the 32e Wyckoff position, while cobalt ions are distributed over 8a and 16d sites [1].

Notably, the F 41/d 3 2/m symmetry facilitates a statistical distribution of cobalt vacancies, which distinguishes Co₂S₃ from stoichiometric spinels like Co₃S₄. This deviation arises from the absence of 2⅔ cobalt atoms per unit cell compared to Co₃S₄, resulting in the formula Co₂¹⁄₃S₄ [1].

Twinning Phenomena in Co₂S₃ Crystals

Twinning is a pervasive feature of Co₂S₃ crystals, observed in hexagonal platelet morphologies. Precession X-ray photographs reveal that each "single crystal" is a twinned aggregate with trigonal symmetry [1]. The twinning axis coincides with the [1] direction, and contact twins form due to stacking faults during crystal growth.

The hexagonal plates exhibit a pseudo-cell with dimensions a = 6.68 Å and c = 16.35 Å, which corresponds to a 2 × 2 × 3 superstructure of the primitive CoS unit cell [1]. This superstructure arises from periodic cobalt vacancies, creating a modulated lattice. The twinning mechanism compensates for strain induced by vacancy ordering, stabilizing the overall structure.

Structural Relationship with Linnaeite (Co₃S₄)

Co₂S₃ shares a structural kinship with linnaeite (Co₃S₄), both adopting spinel-type frameworks. Linnaeite has a unit cell edge of a = 9.398 Å and space group F 41/d 3 2/m, nearly identical to Co₂S₃ [1]. The primary distinction lies in cobalt occupancy: Co₃S₄ contains 24 cobalt atoms per unit cell, whereas Co₂S₃ has only 21⅓ cobalt atoms due to systematic vacancies [1].

The table below compares their structural features:

| Feature | Co₂S₃ | Co₃S₄ (Linnaeite) |

|---|---|---|

| Unit cell edge (a) | 9.44 Å | 9.398 Å |

| Cobalt occupancy | 21⅓ atoms | 24 atoms |

| Sulfur position | 32e | 32e |

This relationship mirrors that between maghemite (γ-Fe₂O₃) and magnetite (Fe₃O₄), where iron vacancies in maghemite create a defect spinel structure [1].

Statistical Distribution of Co Atoms in Crystal Lattice

Cobalt atoms in Co₂S₃ are statistically disordered across 8a and 16d sites. Neutron diffraction studies indicate that 8a sites (tetrahedral voids) are fully occupied, while 16d sites (octahedral voids) exhibit partial occupancy of ⅔ [1]. This distribution minimizes electrostatic repulsion and stabilizes the lattice despite vacancies.

The formula Co₂¹⁄₃S₄ reflects the total cobalt content per unit cell:

$$ \text{Co atoms} = 8a{\text{full}} + 16d{2/3} = 8 + \left(\frac{2}{3} \times 16\right) = 21\frac{1}{3} $$ [1].

Such statistical disorder complicates the identification of precise cobalt positions but aligns with the compound’s metastable nature. Subsolidus phase studies suggest Co₂S₃ represents a low-energy composition within the Co-S system, despite lacking a discrete stability field in melt-grown crystals [1].

Solid-State Synthesis Approaches

Solid-state synthesis represents one of the most fundamental approaches for cobalt sulfide preparation, offering direct control over stoichiometry and phase formation. This methodology involves the direct reaction between elemental cobalt and sulfur powders under controlled thermal conditions [1].

The solid-state approach typically employs temperatures ranging from 400 to 1000°C, depending on the desired phase composition. At lower temperatures (400-600°C), the reaction produces primarily cobalt-rich phases, while higher temperatures (800-1000°C) favor the formation of sulfur-rich phases including cobalt trisulfide derivatives [1]. The reaction mechanism involves solid-state diffusion processes where cobalt atoms migrate through the sulfur matrix, leading to the formation of various cobalt sulfide phases.

A significant advantage of solid-state synthesis is its scalability and simplicity. The method requires minimal equipment and can produce large quantities of material. However, achieving homogeneous mixing of precursors and controlling particle size distribution can be challenging. The reaction kinetics are typically slow, requiring extended reaction times of 6-24 hours to achieve complete conversion [1].

Research has demonstrated that the heating rate significantly influences the final product composition. Slow heating rates (1-5°C/min) promote uniform nucleation and growth, while rapid heating can lead to incomplete reactions and phase segregation. The cooling rate also plays a crucial role, with controlled cooling (0.5-1°C/min) favoring the formation of thermodynamically stable phases [1].

Solution-Based Preparation Techniques

Solution-based methods offer superior control over particle morphology and size distribution compared to solid-state approaches. These techniques typically involve the reaction of cobalt salts with sulfur-containing compounds in aqueous or organic solvents under controlled conditions.

Hydrothermal synthesis has emerged as a particularly effective solution-based technique for cobalt sulfide preparation. This method typically operates at temperatures between 160-220°C in sealed autoclaves, allowing for controlled pressure and temperature conditions [2]. The optimal hydrothermal temperature for cobalt sulfide nanostructures has been identified as 200°C, which provides the best balance between reaction kinetics and phase control [2].

The hydrothermal process typically involves dissolving cobalt nitrate hexahydrate and thiourea in water, followed by heating in a Teflon-lined autoclave. The reaction proceeds through several stages: initial nucleation, growth, and crystallization. The water acts as both a solvent and a reactant, participating in the hydrolysis of thiourea to generate sulfide ions [2].

Solvothermal synthesis represents another important solution-based approach, utilizing organic solvents instead of water. This method allows for the preparation of cobalt sulfide materials with controlled crystallinity by adjusting the reaction temperature from 140-200°C [3]. Lower temperatures (140°C) produce amorphous materials, while higher temperatures (200°C) yield well-crystallized products [3].

The choice of solvent significantly influences the final product characteristics. Ethanol-based systems tend to produce smaller, more uniform particles compared to water-based systems, while mixed solvent systems can provide intermediate properties [4]. The solvent also affects the reaction kinetics, with organic solvents generally providing more controlled reaction rates.

SILAR Method for Cobalt Trisulfide Nanocomposite Formation

The Successive Ionic Layer Adsorption and Reaction (SILAR) method represents a unique approach for synthesizing cobalt sulfide nanocomposites, particularly suitable for thin film applications and substrate-supported materials [5] [6].

The SILAR process involves the sequential exposure of a substrate to cationic and anionic precursor solutions, followed by washing and drying steps. For cobalt sulfide synthesis, the process typically uses cobalt nitrate hexahydrate as the cationic precursor and sodium sulfide or thiourea as the anionic precursor [5] [6].

The method operates at room temperature to 100°C, making it energy-efficient and suitable for temperature-sensitive substrates. Each SILAR cycle consists of four steps: immersion in the cobalt solution, washing, immersion in the sulfur solution, and final washing. The number of cycles (typically 6-10) determines the final film thickness and composition [5] [6].

Research has demonstrated that the SILAR method can produce mixed-phase cobalt sulfide nanocomposites with compositions including cobalt trisulfide, cobalt tetrasulfide, and cobalt disulfide [5] [6]. The phase composition depends on the sulfur precursor used, with thiourea producing mixed phases and sodium sulfide yielding more phase-pure products [5].

The SILAR method offers several advantages, including excellent control over film thickness, uniform coverage of complex substrate geometries, and the ability to produce nanocomposite materials with tailored properties. The method is particularly effective for producing materials with rice-like morphologies and controlled optical properties [5] [6].

Rational Phase Control in Cobalt Trisulfide Synthesis

Rational phase control represents a sophisticated approach to cobalt sulfide synthesis, focusing on understanding and manipulating the fundamental mechanisms that govern phase formation [7] [8].

The concept of rational phase control is based on the understanding that cobalt sulfide phases can be categorized into two main structural families: cubic close-packed (ccp) and hexagonal close-packed (hcp) sulfur lattices. The transformation pathways between phases are dictated by the approximate stacking of the sulfur lattice, and phases within the same structural family can interconvert, while conversion between different families is generally not observed under reducing conditions [7] [8].

A key finding in rational phase control is the direct correlation between sulfur precursor reactivity and the resulting phase composition. Fast-reacting sulfur sources tend to produce sulfur-rich phases like cobalt disulfide, while slow-reacting precursors favor the formation of cobalt-rich phases [7] [8]. This relationship allows for predictable phase selection based on precursor choice.

Temperature plays a crucial role in rational phase control. At lower temperatures (180-220°C), kinetic factors dominate, leading to the formation of metastable phases. Higher temperatures (250-270°C) allow thermodynamic factors to predominate, resulting in the formation of the most stable phases under the given conditions [7] [8].

The stoichiometric ratio of cobalt to sulfur precursors provides another important control parameter. Ratios of 1:1 to 1:2 favor the formation of cobalt-rich phases, while ratios of 1:4 to 1:8 promote the formation of sulfur-rich phases. This relationship allows for precise control over the final product composition [7] [8].

Substrate-Stabilized Cobalt Trisulfide Formation

Substrate-stabilized synthesis represents an important approach for producing cobalt sulfide materials with enhanced properties and specific morphologies. This methodology involves the use of various substrates to control nucleation, growth, and final material characteristics.

Nickel foam has emerged as a particularly effective substrate for cobalt sulfide synthesis, providing excellent adhesion and promoting the formation of nanoflower morphologies [4]. The synthesis typically involves chemical bath deposition at 90°C, resulting in materials with excellent electrochemical properties and good structural integrity [4].

Functionalized substrates offer additional control over material properties. Functionalized nitrile butadiene rubber (FNBR) has been successfully used as a stabilizing agent for cobalt sulfide nanoparticle formation through the SILAR method [5]. The functional groups on the polymer surface provide nucleation sites and help control particle size and distribution [5].

Glass substrates, particularly fluorine-doped tin oxide (FTO) glass, are commonly used for thin film applications. The SILAR method on glass substrates produces uniform coatings with good optical properties and controlled thickness [9]. The crystalline nature of the films can be controlled by adjusting the number of SILAR cycles and annealing conditions [9].

Carbon-based substrates, including carbon cloth and graphite, offer unique advantages for energy storage applications. These substrates provide good electrical conductivity and can accommodate volume changes during cycling, making them suitable for battery and supercapacitor applications [10].

Thiourea-Based Synthetic Routes

Thiourea-based synthesis represents one of the most versatile approaches for cobalt sulfide preparation, offering excellent control over phase composition and morphology through the selection of different thiourea derivatives [7] [8].

Unsubstituted thiourea serves as the most commonly used sulfur precursor, providing balanced reactivity and producing primarily cobalt tetrasulfide (Co₃S₄) at optimal conditions of 220-270°C [7] [8]. The reaction mechanism involves the hydrolysis of thiourea to hydrogen sulfide, which then reacts with cobalt ions to form cobalt sulfide phases [7] [8].

Substituted thioureas offer precise control over reaction kinetics and phase formation. N,N-dimethylthiourea and N,N-diethylthiourea represent fast-reacting precursors that produce sulfur-rich phases like cobalt disulfide at lower temperatures (180-220°C) [7] [8]. These precursors undergo direct sulfur transfer mechanisms, leading to rapid phase formation [7] [8].

N,N-diphenylthiourea represents a slow-reacting precursor that allows for precise control over phase formation. This precursor is particularly useful for producing phase-pure cobalt tetrasulfide through controlled thermal decomposition at 220-270°C [7] [8]. The slow reaction kinetics allow for better control over nucleation and growth processes [7] [8].

The thiourea-based approach offers several distinct advantages. The reaction can be performed in various solvents, including water, ethanol, and mixed solvent systems. The method allows for precise control over particle size and morphology through adjustment of concentration, temperature, and reaction time. Additionally, the approach can produce hollow nanostructures through controlled decomposition mechanisms [7] [8].

Research has demonstrated that the combination of different thiourea precursors can produce materials with unique properties. Mixed precursor systems allow for the formation of composite materials with tailored compositions and enhanced performance characteristics [7] [8].